molecular formula C17H14N2OS B270340 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B270340
M. Wt: 294.4 g/mol
InChI Key: DARCBSKRVSQXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, also known as DTTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTAA is a thiazole derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase (HDAC). Topoisomerase II is an enzyme that is involved in DNA replication and repair, and its inhibition can lead to DNA damage and cell death. HDAC is an enzyme that is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the growth of new blood vessels). 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, its stability under different conditions, and its potential applications in various fields. However, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as drug delivery and imaging, and the optimization of its therapeutic properties for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide and its biochemical and physiological effects.

Synthesis Methods

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction between 2-aminothiazole and 2,2-diphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction between 2-aminothiazole and 2,2-diphenylacetic acid chloride in the presence of triethylamine (TEA) and the reaction between 2-aminothiazole and 2,2-diphenylacetonitrile in the presence of sodium hydride (NaH).

Scientific Research Applications

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells. In material science, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has been used as a precursor for the synthesis of thiazole-based polymers, which have potential applications in organic electronics and optoelectronics. In analytical chemistry, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide has been used as a reagent for the determination of various metal ions.

properties

Product Name

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N2OS/c20-16(19-17-18-11-12-21-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,18,19,20)

InChI Key

DARCBSKRVSQXDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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